molecular formula C20H16N4O4 B2540157 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-50-8

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2540157
CAS No.: 2034229-50-8
M. Wt: 376.372
InChI Key: LASHVXMXPFYMAT-UHFFFAOYSA-N
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Description

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a chromene moiety, a piperidine ring, and a pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazine moiety under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrazine core can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromene-2-carboxylic acid: Shares the chromene moiety but lacks the piperidine and pyrazine rings.

    Piperidin-3-yl derivatives: Contain the piperidine ring but differ in the attached functional groups.

    Pyrazine-2-carbonitrile derivatives: Feature the pyrazine core but vary in the substituents attached to it.

Uniqueness

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of the chromene, piperidine, and pyrazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Biological Activity

3-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that integrates multiple heterocyclic structures, suggesting significant potential in medicinal chemistry. Its unique structural features, including a chromene moiety and a piperidine ring, may contribute to various biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound's molecular formula is C20H16N4O4C_{20}H_{16}N_{4}O_{4}, with a molecular weight of 376.4 g/mol. The presence of the 4-oxo group and carbonyl functionality enhances its reactivity and biological significance. The structure can be summarized as follows:

FeatureDescription
Molecular Formula C20H16N4O4
Molecular Weight 376.4 g/mol
Structural Components Chromene moiety, Piperidine ring, Pyrazine core

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group transformations. Common methods may include:

  • Cyclization Reactions : Formation of the pyrazine ring through condensation reactions.
  • Functional Group Modifications : Introduction of the chromene and piperidine moieties via specific reagents under controlled conditions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, related compounds have been reported to inhibit specific protein kinases involved in cancer progression, demonstrating potential as therapeutic agents .

Antimicrobial Properties

Preliminary studies suggest that the compound may also exhibit antimicrobial activity. In vitro assays indicate effective inhibition against several bacterial strains, with minimum inhibitory concentration (MIC) values suggesting strong antibacterial properties .

Case Studies

  • Anticancer Efficacy : A study evaluating the antiproliferative effects of similar compounds found that they significantly inhibited the growth of human cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of related pyrazole derivatives, revealing inhibition zones of up to 25 mm against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.22 to 0.25 μg/mL .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit Class I PI3K enzymes, which are crucial in cancer cell signaling pathways .
  • Disruption of Bacterial Cell Walls : The antimicrobial action may involve disruption of bacterial cell wall synthesis or function, leading to cell lysis.

Properties

IUPAC Name

3-[1-(4-oxochromene-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c21-11-15-19(23-8-7-22-15)27-13-4-3-9-24(12-13)20(26)18-10-16(25)14-5-1-2-6-17(14)28-18/h1-2,5-8,10,13H,3-4,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASHVXMXPFYMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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